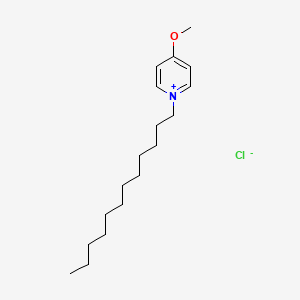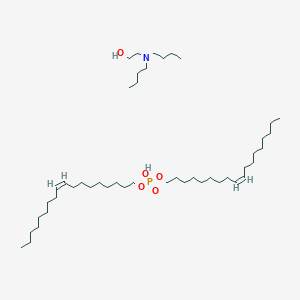
Phosphoric acid, dioleate, dibutylethanolamine salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphoric acid, dioleate, dibutylethanolamine salt is a complex chemical compound that combines the properties of phosphoric acid, oleic acid, and dibutylethanolamine. This compound is known for its unique surfactant properties, making it useful in various industrial applications. The combination of these components results in a compound that can interact with both hydrophilic and hydrophobic substances, enhancing its versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, dioleate, dibutylethanolamine salt typically involves the reaction of phosphoric acid with oleic acid to form phosphoric acid dioleate. This intermediate is then reacted with dibutylethanolamine to form the final salt. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
-
Step 1: Formation of Phosphoric Acid Dioleate
Reactants: Phosphoric acid and oleic acid
Conditions: The reaction is typically carried out at elevated temperatures (around 60-80°C) with continuous stirring to ensure complete mixing of the reactants.
-
Step 2: Formation of this compound
Reactants: Phosphoric acid dioleate and dibutylethanolamine
Conditions: The reaction is carried out at room temperature with constant stirring. The pH is adjusted to neutral to facilitate the formation of the salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The use of automated systems for temperature and pH control is common to maintain consistency in production.
化学反应分析
Types of Reactions
Phosphoric acid, dioleate, dibutylethanolamine salt undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the oleate moiety, leading to the formation of peroxides and other oxidation products.
Substitution: The dibutylethanolamine part of the molecule can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the molecule into its constituent parts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature.
Substitution: Reagents such as alkyl halides can be used for substitution reactions. These reactions often require the presence of a base to facilitate the nucleophilic attack.
Hydrolysis: Acidic or basic conditions (using hydrochloric acid or sodium hydroxide) are used to hydrolyze the ester bonds.
Major Products Formed
Oxidation: Formation of peroxides and other oxidation products.
Substitution: Formation of substituted dibutylethanolamine derivatives.
Hydrolysis: Breakdown into phosphoric acid, oleic acid, and dibutylethanolamine.
科学研究应用
Phosphoric acid, dioleate, dibutylethanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility of reactants and products.
Biology: Employed in cell culture studies to improve the delivery of hydrophobic drugs and other molecules to cells.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with both hydrophilic and hydrophobic substances.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
作用机制
The mechanism of action of phosphoric acid, dioleate, dibutylethanolamine salt is primarily based on its surfactant properties. The compound can reduce the surface tension between different phases, facilitating the mixing and interaction of hydrophilic and hydrophobic substances. The molecular targets include cell membranes and other lipid-containing structures, where the compound can enhance the permeability and delivery of various molecules.
相似化合物的比较
Phosphoric acid, dioleate, dibutylethanolamine salt can be compared with other similar compounds such as:
Dimethylethanolamine: Similar in structure but lacks the oleate and phosphoric acid components, making it less effective as a surfactant.
Diethylethanolamine: Another related compound with different alkyl groups, resulting in varying surfactant properties.
Triethanolamine: Contains three ethanolamine groups, providing different chemical and physical properties compared to dibutylethanolamine.
Uniqueness
The uniqueness of this compound lies in its combination of phosphoric acid, oleic acid, and dibutylethanolamine, which imparts both hydrophilic and hydrophobic properties. This makes it highly versatile and effective in various applications, particularly as a surfactant and emulsifier.
属性
CAS 编号 |
28215-72-7 |
|---|---|
分子式 |
C46H94NO5P |
分子量 |
772.2 g/mol |
IUPAC 名称 |
bis[(Z)-octadec-9-enyl] hydrogen phosphate;2-(dibutylamino)ethanol |
InChI |
InChI=1S/C36H71O4P.C10H23NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3-5-7-11(9-10-12)8-6-4-2/h17-20H,3-16,21-36H2,1-2H3,(H,37,38);12H,3-10H2,1-2H3/b19-17-,20-18-; |
InChI 键 |
DTLZWDOSRYYYKX-AWLASTDMSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCCOP(=O)(OCCCCCCCC/C=C\CCCCCCCC)O.CCCCN(CCO)CCCC |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCOP(=O)(O)OCCCCCCCCC=CCCCCCCCC.CCCCN(CCCC)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


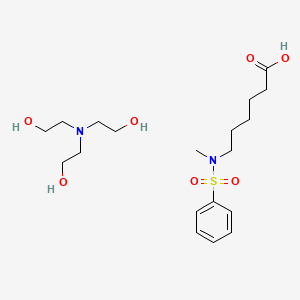
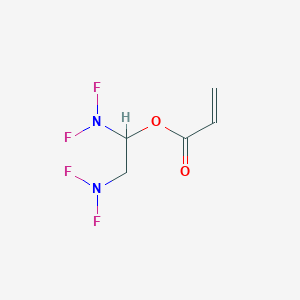
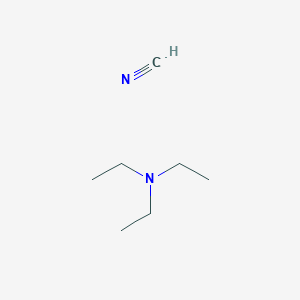

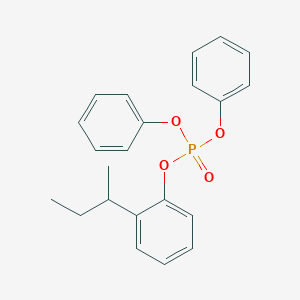

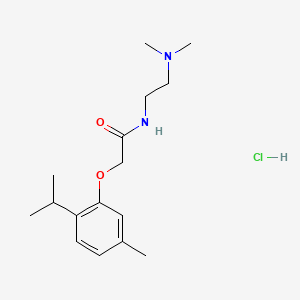
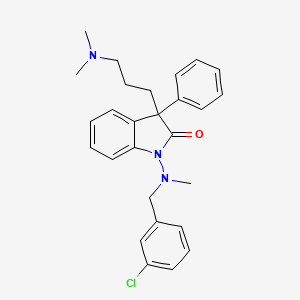
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-4-methoxybenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696614.png)
![Benzene, 1,1',1''-[ethylidynetris(seleno)]tris-](/img/structure/B14696615.png)
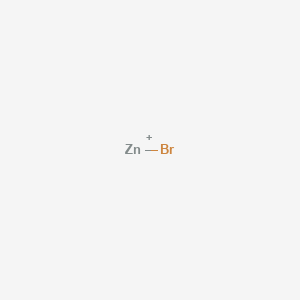
![2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate;oxalic acid](/img/structure/B14696622.png)

